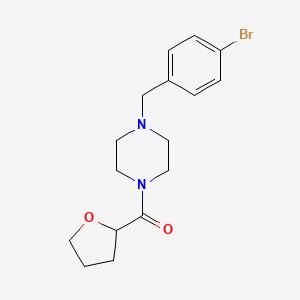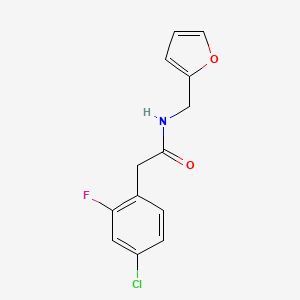![molecular formula C16H21F3N2O2 B5344724 N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5344724.png)
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a white crystalline solid that has a molecular formula of C17H21F3N2O2 and a molecular weight of 350.36 g/mol. In
Wirkmechanismus
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide acts as a competitive antagonist of the glycine receptor, binding to the receptor and preventing the binding of glycine. The glycine receptor is a pentameric protein that consists of α and β subunits. This compound binds to the α subunit of the receptor and blocks the ion channel, thereby inhibiting the flow of chloride ions into the cell. This results in the inhibition of inhibitory neurotransmission, leading to increased excitability of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound blocks glycine receptor-mediated synaptic transmission in a dose-dependent manner. In vivo studies have shown that this compound can induce seizures in rodents, suggesting that it has proconvulsant effects. However, this compound has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has several advantages for lab experiments, including its high potency and selectivity for the glycine receptor, its reproducible synthesis method, and its ability to block glycine receptor-mediated synaptic transmission in a dose-dependent manner. However, this compound also has some limitations, including its potential proconvulsant effects and the need for careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. One potential application is in the development of novel therapeutics for neurological disorders, such as epilepsy and stroke. This compound may also have potential applications in the study of the role of glycine receptors in various physiological and pathological conditions. Further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to determine the optimal dosing and administration strategies for potential therapeutic applications. Additionally, the development of new glycine receptor antagonists with improved selectivity and reduced proconvulsant effects is an area of active research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the glycine receptor and has been used to study the role of glycine receptors in various physiological and pathological conditions. This compound has several advantages for lab experiments, including its high potency and selectivity, reproducible synthesis method, and ability to block glycine receptor-mediated synaptic transmission in a dose-dependent manner. However, this compound also has some limitations, including its potential proconvulsant effects and the need for careful dosing and monitoring in animal studies. There are several future directions for the study of this compound, including the development of novel therapeutics for neurological disorders and the development of new glycine receptor antagonists with improved selectivity and reduced proconvulsant effects.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide involves the reaction of 4-methylbenzylamine with 2-(trifluoromethyl)morpholine-4-carboxylic acid followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high purity. This synthesis method has been reported in several scientific publications and has been found to be highly efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent and selective antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of inhibitory neurotransmission in the central nervous system. This compound has been shown to be highly effective in blocking glycine receptor-mediated synaptic transmission and has been used to study the role of glycine receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-12-2-4-13(5-3-12)10-20-15(22)6-7-21-8-9-23-14(11-21)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFVUZXIXZOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344641.png)
![7-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5344645.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5344647.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)
![N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5344675.png)
![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5344684.png)
![6-tert-butyl-N,1-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5344691.png)

![7-(3-chlorophenyl)-4-[3-(ethylthio)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5344708.png)
![N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5344727.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344742.png)
